2-ethylbut-3-enoic acid

Decarboxylation Mechanistic Chemistry Thermal Stability

2-Ethylbut-3-enoic acid (CAS 10545-07-0), also known as 2-ethyl-3-butenoic acid, is a branched γ,δ-unsaturated carboxylic acid. Its defining structural features are a carboxylic acid group, a terminal alkene at the 3-position, and a chiral center at the 2-position.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10545-07-0
Cat. No. B6611522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylbut-3-enoic acid
CAS10545-07-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(C=C)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
InChIKeyWYZGMTDJCGEDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbut-3-enoic Acid (CAS 10545-07-0): Procurement-Focused Chemical Profile and Differentiation Guide


2-Ethylbut-3-enoic acid (CAS 10545-07-0), also known as 2-ethyl-3-butenoic acid, is a branched γ,δ-unsaturated carboxylic acid . Its defining structural features are a carboxylic acid group, a terminal alkene at the 3-position, and a chiral center at the 2-position . This unique unsaturation pattern and inherent chirality distinguish it from more common α,β-unsaturated acids and saturated fatty acid analogs, establishing its niche as a strategic chiral building block in asymmetric synthesis.

Why Closely Related Butenoic Acids Cannot Substitute for 2-Ethylbut-3-enoic Acid in R&D Procurement


Substituting 2-ethylbut-3-enoic acid with a generic butenoic acid ignores the critical structure-function relationship of its terminal alkene and chiral center. Simple analogs like 3-butenoic acid lack the ethyl side chain required for lipophilic binding interactions in biochemical assays, while 2-ethylbutyric acid lacks the reactive double bond necessary for downstream synthetic transformations [1]. The isomer 2-ethyl-2-butenoic acid (CAS 4411-99-8) differs fundamentally in its unsaturation pattern (α,β- vs γ,δ-), leading to a completely different reactivity profile, particularly in decarboxylation and hydrogenation reactions . This fails the quantitative differentiation criteria detailed below.

Quantitative Evidence for Selecting 2-Ethylbut-3-enoic Acid Over Closest Analogs


Decarboxylation Profile: 2-Ethylbut-3-enoic Acid vs. 2-Ethylmalonic Acid

The decarboxylation of 2-ethylbut-3-enoic acid requires a significantly higher reaction temperature than that of 2-ethylmalonic acid, a direct structural analog lacking the β,γ-unsaturation [1]. This increased thermal stability is a key differentiator for synthetic applications requiring tolerance to elevated temperatures.

Decarboxylation Mechanistic Chemistry Thermal Stability

Pharmacological Selectivity: Inhibition of mPGES-1 vs. 5-Lipoxygenase

2-Ethylbut-3-enoic acid demonstrates preferential inhibition of microsomal Prostaglandin E Synthase-1 (mPGES-1) over 5-lipoxygenase. This is evidenced by an IC50 of 2.80E+3 nM against mPGES-1 in human IL-1β-stimulated A549 cell microsomes [1], in contrast to a significantly higher inhibitory concentration (> 1.00E+8 nM) for human delta-5 desaturase, a related enzyme [2].

Enzyme Inhibition Inflammation Prostaglandin Synthase

Stereochemical Differentiation: Access to Single Enantiomers vs. Racemates

The target compound 2-ethylbut-3-enoic acid (CAS 10545-07-0) is available as its chiral (R)-enantiomer, (R)-2-ethylbut-3-enoic acid (CAS 854374-58-6), which possesses a well-defined stereochemistry at the C2 position . This contrasts with most generic butenoic acid analogs, which are often supplied only as racemic mixtures or lack a chiral center. Access to a single enantiomer is a prerequisite for many modern asymmetric catalytic processes.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Validated Application Scenarios for 2-Ethylbut-3-enoic Acid in Scientific Procurement


Asymmetric Hydrogenation to Chiral Pharmacophore Precursors

The γ,δ-unsaturation and C2-chirality of 2-ethylbut-3-enoic acid make it an ideal substrate for Rh-catalyzed asymmetric hydrogenation. The resulting chiral 2-ethylbutanoic acid derivatives serve as key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on analogous β-arylbut-3-enoic acid systems have demonstrated that this class of substrates can be converted to chiral α-arylpropanoic acids with up to 97% enantiomeric excess (ee) [1], [2].

Mechanistic Probe for Decarboxylation and Cyclization Cascades

The differential thermal stability of 2-ethylbut-3-enoic acid in decarboxylation relative to 2-ethylmalonic acid positions it as a unique mechanistic probe [1]. Its ability to generate a terminal alkene upon decarboxylation makes it useful in cascade sequences where a newly formed allyl intermediate can be trapped for further synthetic elaboration.

Selective mPGES-1 Inhibitor Lead for Inflammation Studies

With a confirmed IC50 of 2.80 µM against mPGES-1 in human cell-derived microsomes and substantially weaker activity (>100 µM) against delta-5 desaturase, 2-ethylbut-3-enoic acid is a viable starting point for developing selective probes for the PGE2 biosynthesis pathway [2], [3]. This selectivity profile suggests it can be used in target identification studies aiming to dissect inflammatory signaling without global COX pathway inhibition.

Chiral Pool Synthon for Diastereoselective Syntheses

The availability of the single (R)-enantiomer allows its direct use as a chiral pool starting material. This eliminates the need for late-stage resolution and is critical for projects requiring high enantiomeric purity from the outset, such as the synthesis of chiral ligands or enantiopure monomers for functional polymers.

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